2-chloro-N-(3-chloro-4-cyanophenyl)acetamide
Description
Chemical Structure and Properties 2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide (CAS 114807-80-6) is a halogenated acetamide derivative with the molecular formula C₉H₇Cl₂N₂O. Its structure features a chloro-substituted acetamide group attached to a 3-chloro-4-cyanophenyl ring (Fig. 1). The presence of electron-withdrawing groups (chloro and cyano) enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry for designing pharmaceuticals, agrochemicals, and coordination ligands .
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-7-2-1-6(5-12)8(11)3-7/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBJKVDUYDPVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)acetamide typically involves the reaction of 3-chloro-4-cyanophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetamide group can be oxidized to a carboxylic acid under strong oxidative conditions
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF, and mild heating.
Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Major Products:
Substitution: Corresponding substituted amides or thioamides.
Reduction: 3-chloro-4-aminophenylacetamide.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
One of the primary applications of 2-chloro-N-(3-chloro-4-cyanophenyl)acetamide is its potential as an antibacterial agent. Studies have shown that compounds with similar structures exhibit significant activity against resistant bacterial strains. The compound has been identified as an inhibitor of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), an enzyme crucial for bacterial cell wall synthesis. Inhibition of this enzyme can disrupt peptidoglycan biosynthesis, making it a promising candidate for developing new antibacterial therapies against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity
Research has demonstrated that chloroacetamides, including this compound, show varying degrees of effectiveness against different bacterial strains. For instance, compounds with halogenated substituents on the phenyl ring were more effective against Gram-positive bacteria compared to Gram-negative ones. This finding highlights the importance of structural modifications in enhancing biological activity .
Enzyme Inhibition Studies
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves binding to specific enzymes or receptors, leading to their inhibition. This compound's interaction with MurA results in irreversible inhibition, which is critical for developing treatments for antibiotic-resistant infections .
Enzyme Kinetics
Studies involving enzyme kinetics have shown that this compound binds covalently to the active site of MurA, indicating a strong affinity and potential for therapeutic use. Further research into its interactions with other biological targets may reveal additional therapeutic potentials .
Synthesis and Industrial Applications
Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for various chemical reactions, including substitution and oxidation reactions, which can lead to the formation of diverse derivatives useful in pharmaceuticals .
Industrial Production Methods
The compound can be produced on an industrial scale using optimized reaction conditions and purification techniques such as recrystallization or chromatography. The scalability of its synthesis makes it valuable in the pharmaceutical industry for producing bulk quantities for research and development .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-cyanophenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the chloro groups can enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro-Substituted Phenyl Acetamides
Table 1: Key Structural and Functional Comparisons
Research Findings :
- Electronic Effects: Fluorine (in 4-F analogs) increases electron-withdrawing capacity, while cyano groups (in the target compound) enhance π-π stacking in crystal lattices .
Aliphatic and Heterocyclic Derivatives
Table 2: Non-Aromatic Substituted Acetamides
Key Differences :
Crystallographic Data
Biological Activity
2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. Its structure, characterized by a chloro group and a cyanophenyl moiety, suggests significant interactions with biological targets, potentially leading to therapeutic uses.
- Molecular Formula: C₉H₇Cl₂N₂O
- Molecular Weight: Approximately 194.62 g/mol
- Structure: The compound features a chloro group at the second position and a cyano group at the para position of the phenyl ring, contributing to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its ability to inhibit bacterial enzymes crucial for cell wall synthesis. Specifically, it has been identified as an inhibitor of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which plays a vital role in peptidoglycan biosynthesis in bacteria. This inhibition can disrupt bacterial cell wall integrity, making it a candidate for developing new antibacterial agents against resistant strains.
Antimicrobial Activity
Research has shown that this compound exhibits significant antibacterial properties. The following table summarizes its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |
|---|---|---|
| Escherichia coli | 64 | 128 |
| Staphylococcus aureus | 32 | 64 |
| Klebsiella pneumoniae | 256 | 512 |
| Pseudomonas aeruginosa | >512 | >512 |
The compound demonstrates potent activity against Gram-positive bacteria like Staphylococcus aureus, while exhibiting reduced efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa .
Case Studies
-
Study on Enzyme Inhibition:
A study focused on the enzyme kinetics revealed that this compound binds covalently to the active site of MurA, leading to irreversible inhibition. This binding mechanism suggests potential for developing novel antibacterial therapies targeting resistant strains. -
Combination Therapy Research:
Another study explored the effects of combining this compound with other antibiotics (ciprofloxacin and meropenem) against Klebsiella pneumoniae. The results indicated synergistic effects, enhancing the overall antibacterial efficacy and offering insights into combination therapies for resistant infections .
Toxicity Profile
While the compound shows promising antibacterial activity, it also exhibits acute toxicity. It is classified as harmful if swallowed or upon skin contact, necessitating careful handling during research and application .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
